molecular formula C14H16FNO3 B7410031 2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone

2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone

Cat. No.: B7410031
M. Wt: 265.28 g/mol
InChI Key: VWGYQOJCIWKSBX-UHFFFAOYSA-N
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Description

2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone is a synthetic organic compound. It is characterized by the presence of a fluorophenoxy group and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone typically involves the following steps:

    Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate acetylating agent under controlled conditions.

    Introduction of the pyrrolidine ring: The intermediate is then reacted with a pyrrolidine derivative to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.

    Substitution: The fluorine atom on the phenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the production of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone may interact with enzymes or receptors, altering their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Acetylphenoxy)-1-pyrrolidin-1-ylethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(4-Fluorophenoxy)-1-pyrrolidin-1-ylethanone: Similar structure but without the acetyl group, potentially altering its chemical properties.

Uniqueness

The presence of both the acetyl and fluorophenoxy groups in 2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone may confer unique reactivity and biological activity compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-(3-acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-10(17)12-8-11(4-5-13(12)15)19-9-14(18)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGYQOJCIWKSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OCC(=O)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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